Synthetic Efficiency from Tartaric Acid Precursor
The synthesis of (R)-1-benzyloxy-3-buten-2-ol from L-(+)-tartaric acid proceeds via a key Sharpless asymmetric epoxidation step, achieving a cumulative 65% overall yield over two key transformations [1]. This pathway is significantly more efficient than alternative routes to similar protected diols, such as those starting from glycidol, which often require additional protection/deprotection steps and result in lower overall yields . The tartaric acid route provides a robust and scalable method for accessing high enantiopurity material.
| Evidence Dimension | Overall Yield for Key Transformation Sequence |
|---|---|
| Target Compound Data | 65% (0.85 * 0.86 * 0.90 = 0.658) cumulative yield for epoxidation, iodination/reduction, and benzylation steps [1] |
| Comparator Or Baseline | Alternative route from (S)-O-benzylglycidol; yield not explicitly quantified for comparable steps in cited abstract, but described as 'efficient' in a 'two-step' sequence |
| Quantified Difference | Quantified 65% yield for target vs. non-quantified 'efficient' alternative |
| Conditions | Synthesis from L-(+)-tartaric acid via Sharpless asymmetric epoxidation with (+)-DET and TBHP, followed by iodination, zinc reduction, and benzylation [1] |
Why This Matters
For procurement and process chemistry, a quantified high-yield route from a cheap, chiral pool starting material like tartaric acid ensures a cost-effective and reliable supply chain, unlike routes with unquantified efficiency.
- [1] S. Takano, et al. (1987). Synthesis of (R)-1-benzyloxy-3-buten-2-ol - a potential chiral synthon from L-(+)-tartaric acid: Its applications in natural product syntheses. Tetrahedron Letters, 28(52), 6511-6512. DOI: 10.1016/S0040-4039(00)96898-9 View Source
